ethyl[(isoquinolin-8-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(isoquinolin-8-yl)methyl]amine is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(isoquinolin-8-yl)methyl]amine typically involves the reaction of isoquinoline derivatives with ethylamine under specific conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . For instance, the Pomeranz-Fritsch method, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(isoquinolin-8-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
Ethyl[(isoquinolin-8-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl[(isoquinolin-8-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its wide range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with significant medicinal and industrial applications.
Tetrahydroisoquinoline: A derivative of isoquinoline with notable pharmacological properties.
Uniqueness
Ethyl[(isoquinolin-8-yl)methyl]amine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl[(isoquinolin-8-yl)methyl]amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its isoquinoline moiety, which is known for various biological activities. The compound can be synthesized through several methods, typically involving the alkylation of isoquinoline derivatives. Its structure allows it to serve as a versatile building block for more complex isoquinoline derivatives, which are often explored for their pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties . Studies have reported that this compound can induce apoptosis in cancer cell lines, such as HeLa and MGC-803 cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.
Cell Line | IC50 (μM) |
---|---|
HeLa | 29 |
MGC-803 | 5.1 |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It could act on various receptors, altering signaling pathways that lead to cell death or growth inhibition.
Case Studies and Research Findings
-
Antibacterial Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value that supports its potential use as a therapeutic agent in treating resistant infections . -
Anticancer Research:
Another investigation focused on the anticancer effects of this compound showed that it could effectively inhibit the proliferation of cancer cells by inducing apoptosis through oxidative stress pathways . The study highlighted its potential as an adjuvant therapy in cancer treatment.
Properties
IUPAC Name |
N-(isoquinolin-8-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9,13H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUATUPBIUZZDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC2=C1C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.